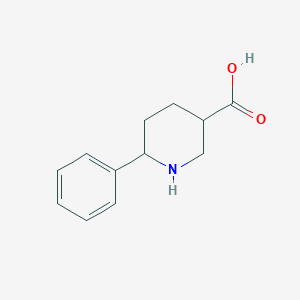

6-Phenylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTBCSSYKUVVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291251 | |

| Record name | 6-Phenyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-32-0 | |

| Record name | 6-Phenyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylpiperidine 3 Carboxylic Acid and Its Structural Analogs

Direct Synthesis Approaches for 6-Phenylpiperidine-3-carboxylic Acid

Direct approaches to this compound focus on constructing the core piperidine (B6355638) ring with the desired substituents either incorporated in the starting materials or introduced during the key ring-forming step.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the piperidine ring system. nih.gov These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure. The choice of substrate and reaction conditions can be tailored to achieve specific regio- and stereochemical outcomes.

Intramolecular annulation involves the cyclization of a substrate that contains both the nitrogen source (typically an amine) and other reactive functional groups necessary for ring closure. mdpi.com In the context of this compound, a suitable acyclic precursor would contain an amino group, a phenyl group at a position that becomes C-6, and a masked or precursor carboxylic acid group at the C-3 position. The main challenge lies in achieving the desired stereoselectivity during the ring-closing step. mdpi.com An example of this strategy is the acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones, which can be adapted to form substituted piperidinones that are precursors to the desired carboxylic acids. mdpi.com

Metal catalysis has revolutionized the synthesis of N-heterocycles by enabling reactions under mild conditions with high levels of control. mdpi.com Various transition metals, including palladium, gold, rhodium, and copper, are used to catalyze the intramolecular cyclization of amino-alkenes, amino-alkynes, or related substrates. nih.govmdpi.com

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used in reactions like the Wacker-type aerobic oxidative cyclization of alkenes and the enantioselective aza-Heck cyclization of alkenylcarbamates. mdpi.comorganic-chemistry.org These methods can provide access to substituted piperidines with high enantioselectivity, controlled by chiral ligands. mdpi.com

Gold-Catalyzed Cyclization: Gold(I) complexes can catalyze the oxidative amination of unactivated alkenes, allowing for the formation of the piperidine ring while simultaneously introducing an additional functional group. nih.govmdpi.com

Rhodium-Catalyzed Cyclization: Rhodium catalysts are effective for the intramolecular hydroamination of alkenes, providing a direct route to the piperidine ring. organic-chemistry.org For instance, a Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can be a key step in a three-step process to access enantioenriched 3-substituted piperidines. acs.org

The table below summarizes some metal-catalyzed cyclization approaches relevant to piperidine synthesis.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions, applicable to various N-heterocycles. | organic-chemistry.org |

| Gold(I) Complex / Iodine(III) Oxidant | Oxidative amination of non-activated alkenes | Simultaneous formation of N-heterocycle and introduction of an O-substituent. | mdpi.com |

| [Rh(COD)(DPPB)]BF₄ | Intramolecular anti-Markovnikov hydroamination | High yields for 3-arylpiperidines. | organic-chemistry.org |

| Chiral Rh-catalyst | Asymmetric carbometalation | Provides highly enantioenriched 3-substituted tetrahydropyridines. | acs.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are characterized by high atom economy, simplicity, and the ability to rapidly generate molecular diversity. nih.govnih.gov For the synthesis of a complex molecule like this compound, an MCR could potentially assemble the core structure in a single step. For instance, a reaction involving an amine, a phenyl-containing aldehyde, and a component that provides the C3-C4-C5 backbone with a carboxylic acid functionality could be envisioned. While specific MCRs for this compound are not extensively documented, the principles of reactions like the Ugi or Passerini reactions, which involve isocyanides, could be adapted. nih.gov

Reductive amination is a robust and widely used method for forming C-N bonds and is a key strategy for synthesizing cyclic amines. pearson.com The intramolecular version, often termed double reductive amination (DRA), is particularly powerful for constructing piperidine rings from dicarbonyl compounds. chim.it This approach involves the reaction of a dicarbonyl substrate with an amine (or an ammonia (B1221849) source), leading to the in-situ formation of imine/enamine intermediates that subsequently cyclize and are reduced to the piperidine ring. chim.it

To synthesize a this compound derivative via this route, a suitable precursor would be a 5-oxo-2-phenylhexanoic acid or its ester. The reaction with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation would lead to the formation of the desired piperidine ring. pearson.comchim.it The versatility of this method is enhanced by the wide availability of various amines and dicarbonyl precursors. chim.it Another approach involves the reductive amination of a keto-acid with an amino acid derivative, followed by cyclization.

| Precursor Type | Nitrogen Source | Reducing Agent | Key Advantage | Reference |

|---|---|---|---|---|

| Dicarbonyl Compound | Amine / Ammonia | H₂/Pd(OH)₂/C, NaBH₃CN | Direct construction of the piperidine skeleton. | chim.it |

| Aldehyde/Ketone | Amine | NaBH₃CN, H₂/Catalyst | Forms an imine intermediate which is then reduced. | pearson.com |

| ω-Amino Fatty Acids | Internal Amine | Phenylsilane / Iron Complex | Efficient for preparing various cyclic amines. | mdpi.com |

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for C-N bond formation and heterocycle synthesis. ntu.edu.sgrsc.org Intramolecular aza-Michael reactions are particularly useful for constructing piperidine rings. The cyclization can be categorized based on the ring size and the position of the activating group, with the 6-endo-trig cyclization being a relevant, though less common, pathway for piperidine synthesis. ntu.edu.sgrsc.org

For the synthesis of piperidine-3-carboxylic acid derivatives, a common strategy involves the addition of an amine to an α,β-unsaturated ester. For example, the cyclization of an amino group onto a suitably positioned α,β-unsaturated ester moiety within the same molecule can lead directly to the formation of a piperidone-3-carboxylate structure. This can be achieved by reacting primary amines with acrylates, followed by a Dieckmann-type condensation, or through direct intramolecular conjugate addition. youtube.com The use of chiral auxiliaries or catalysts can induce stereoselectivity in the Michael addition step, leading to enantiomerically enriched piperidine products. ntu.edu.sg

Cyclization Reactions for Piperidine Ring Formation

Stereoselective Synthesis of this compound and Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, which contains at least two stereocenters, stereoselective methods are essential for isolating the desired biologically active isomer.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce enantiomerically enriched compounds. For piperidine derivatives, this is often achieved through catalytic asymmetric reactions or by using chiral starting materials.

A prevalent strategy for accessing enantiopure 3-substituted piperidines involves a three-step process: partial reduction of the corresponding pyridine (B92270), followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction. snnu.edu.cn This approach allows for the introduction of an aryl group at the 3-position with high enantioselectivity. snnu.edu.cn For instance, the reaction of a phenyl pyridine-1(2H)-carboxylate with an arylboronic acid using a rhodium catalyst and a chiral ligand can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which are then reduced to the corresponding piperidines. snnu.edu.cn

Another powerful method involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. This process uses a chiral primary amine to introduce chirality into the piperidine ring during a transfer hydrogenation reaction, yielding a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also provide a versatile route. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

While not specific to the 6-phenyl isomer, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid from L-aspartic acid demonstrates a chiral pool approach. nih.gov This multi-step synthesis establishes the required stereochemistry through a sequence including alkylation, hydroboration, oxidation, and a final reductive amination for ring closure. nih.gov

Table 1: Examples of Asymmetric Routes to Chiral Piperidines

| Starting Material | Key Reagent/Catalyst | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst, Chiral Ligand, Arylboronic Acid | 3-Aryl-tetrahydropyridine | High | snnu.edu.cn |

| Pyridinium Salts | Rh-catalyst, Chiral Primary Amine, Formic Acid | Chiral Piperidines | Excellent | dicp.ac.cn |

| N-Substituted Tetrahydropyridines | Amine Oxidase / Ene Imine Reductase | 3-Substituted Piperidines | High | nih.gov |

Diastereoselective Approaches

Diastereoselective synthesis is crucial for controlling the relative configuration of the multiple stereocenters in the piperidine ring. These methods often rely on substrate-controlled or reagent-controlled approaches to favor the formation of one diastereomer.

A highly stereoselective carbolithiation of α-aryl piperidine enecarbamates provides direct access to vicinally-substituted piperidines. rsc.org The nucleophilic addition of organolithium reagents to these enecarbamates proceeds with excellent stereoselectivity with respect to the C2 and C3 positions. rsc.org Similarly, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. scispace.com This method assembles multi-substituted chiral piperidines by reacting a functionalized dienolate, an aldehyde, and a chiral amine, leading to a cyclized dihydropyridinone intermediate with controlled stereochemistry. scispace.com

The aza-Prins cyclization is another effective strategy. Using N-tosyl homoallylamine and carbonyl compounds with a Lewis acid catalyst like AlCl₃, this reaction can produce trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org A more tailored approach for 2,4,6-trisubstituted piperidines involves the cyclization of an N-acyliminium ion generated from a homoallylic amine. The substrate is designed to adopt a kinetically favorable chair-like transition state, allowing the nucleophilic alkene to intercept the iminium carbon stereoselectively. core.ac.uk

Table 2: Diastereoselective Methods for Substituted Piperidine Synthesis

| Reaction Type | Key Reagents | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Carbolithiation | α-Aryl piperidine enecarbamate, sec-BuLi | 2-Aryl-3-alkyl-piperidine | Excellent | rsc.org |

| Vinylogous Mannich Reaction | Bis-trimethylsilyl enol ether, Aldehyde, Chiral Amine | Dihydropyridinone | Good | scispace.com |

| aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyl, AlCl₃ | trans-2,4-Disubstituted piperidine | Satisfactory | organic-chemistry.org |

Control of Chiral Centers in Piperidine Ring Systems

Establishing the absolute and relative configurations of the chiral centers at C3 and C6 in a 6-phenylpiperidine system is a significant synthetic challenge. The control of these centers is typically achieved by setting one stereocenter and then directing the formation of the next.

For instance, in the diastereoselective synthesis of (3R,5R)-γ-hydroxypiperazic acid, a related N-amino peptide, a key step is a diastereoselective enolate hydroxylation. nsf.gov This strategy uses the existing stereocenter in a D-glutamic acid derivative to direct the introduction of a hydroxyl group, achieving high anti-selectivity based on a 1,3-asymmetric induction model. nsf.gov A similar principle could be applied to a suitably substituted precursor to control the stereochemistry in a piperidine ring.

Rhodium-catalyzed C-H functionalization offers a method for the site-selective and stereoselective introduction of substituents. nih.govd-nb.info By choosing the appropriate rhodium catalyst and amine-protecting group, functionalization can be directed to specific positions on the piperidine ring. While direct C-H functionalization at the C3 position can be challenging due to electronic deactivation, an indirect approach via asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive, stereoselective ring-opening can install the desired functionality at C3. nih.govd-nb.info This highlights how a combination of catalytic strategies can be employed to build complex substitution patterns with precise stereochemical control. nih.govd-nb.info

Advanced Synthetic Protocols and Reagents for Piperidine Synthesis

Modern organic synthesis has seen the advent of novel protocols that offer improved efficiency, selectivity, and sustainability. These include organocatalytic methods and reactions proceeding via photochemical or radical pathways.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for piperidine synthesis. These methods often proceed through domino or cascade reactions, rapidly building molecular complexity.

A notable example is the organocatalytic domino Michael addition/aminalization process for synthesizing polysubstituted piperidines. nih.govacs.orgacs.org This reaction, catalyzed by an O-TMS protected diphenylprolinol, brings together aldehydes and trisubstituted nitroolefins to form up to four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.govacs.org Another approach combines biocatalysis and organocatalysis in a hybrid cascade. rsc.orgrsc.org In this system, a transaminase enzyme generates a reactive cyclic imine intermediate (Δ1-piperideine) in situ, which then undergoes a proline-catalyzed Mannich reaction with ketones to yield 2-substituted piperidines. rsc.orgrsc.org

Table 3: Organocatalytic Syntheses of Substituted Piperidines

| Catalysis Type | Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael/aminalization | Forms four stereocenters; excellent enantioselectivity | nih.govacs.org |

Photochemical and Radical Cyclization Strategies

Photochemical and radical-mediated reactions provide alternative pathways for ring construction, often under mild conditions and with unique selectivity.

Radical cyclization offers a robust method for forming piperidine rings. A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to create 2,4,5-trisubstituted piperidines. nih.govresearchgate.net The diastereoselectivity of this process can be high, depending on the nature of the radical-stabilizing group. nih.gov Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to access 2,4-disubstituted piperidines. organic-chemistry.org

Photochemical methods are also employed. A light-mediated intramolecular radical carbocyclization has been developed for piperidine synthesis. mdpi.com Furthermore, a combination of photoredox, cobaloxime, and amine catalysis can mediate a radical cyclization of aldehydes with pendant alkenes to furnish six-membered rings under mild conditions. organic-chemistry.org Mykhailiuk and colleagues have proposed a photochemical [2+2] intramolecular cycloaddition of dienes to create bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. mdpi.com

Table 4: Photochemical and Radical Cyclization Methods

| Strategy | Key Precursor | Key Reagent/Condition | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization | α,β-Unsaturated ester with radical precursor | Bu₃SnH or (TMS)₃SiH | 2,4,5-Trisubstituted piperidine | nih.gov |

| Radical Cyclization | 7-Substituted-6-aza-8-bromooct-2-enoate | (TMS)₃SiH | 2,4-Disubstituted piperidine | organic-chemistry.org |

| Photoredox Radical Cyclization | Aldehyde with pendant alkene | Photoredox/Cobaloxime/Amine Catalysis | Substituted piperidine | organic-chemistry.org |

Application of Novel Catalysts (e.g., Gold(I), Palladium, Rhodium, Tin, Iron)

The synthesis of piperidine scaffolds, including this compound, has been significantly advanced by the use of novel transition metal catalysts. These catalysts offer unique reactivity and selectivity, enabling the construction of complex molecular architectures under milder conditions.

Gold(I) Catalysis: Gold(I) complexes have emerged as powerful catalysts for the hydroamination and cyclization of unsaturated amines to form piperidine rings. organic-chemistry.org For instance, gold(I)-catalyzed intramolecular hydroamination of unactivated olefins provides an efficient route to protected nitrogen heterocycles, demonstrating broader substrate scope compared to many late-transition-metal systems. organic-chemistry.org Another approach involves the gold(I)-catalyzed oxidative amination of non-activated alkenes, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov These methods capitalize on the unique ability of gold to activate alkynes and alkenes toward nucleophilic attack.

Palladium Catalysis: Palladium catalysts are widely used in piperidine synthesis, particularly in hydrogenation and cross-coupling reactions. nih.gov One notable method is the Wacker-type aerobic oxidative cyclization of alkenes, which can produce various six-membered nitrogen heterocycles like piperidines, morpholines, and piperazines using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org Palladium-catalyzed hydrogenation of pyridine derivatives is a common strategy, and conditions can be tuned to achieve specific outcomes. nih.gov For example, the interruption of palladium-catalyzed hydrogenation with water can lead to the formation of piperidinones. nih.gov Additionally, one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions have been developed for the synthesis of functionalized piperidines. nih.gov

Rhodium Catalysis: Rhodium catalysts have proven effective for the asymmetric synthesis of substituted piperidines. nih.govnih.gov A key strategy involves the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkynes and alkenyl isocyanates, which can produce polysubstituted piperidines with high enantioselectivity. nih.govdntb.gov.ua Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines that can be further reduced to enantioenriched 3-piperidines. acs.org Furthermore, rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid route to a variety of chiral piperidines, including those with fluorine substituents, with excellent stereoselectivity. dicp.ac.cn

Tin Catalysis: Tin amine protocol (SnAP) reagents have been utilized in the synthesis of substituted piperidines. thieme-connect.com This method involves the use of tin amine reagents for the synthesis of exocyclic 3-amino- and 3-alkoxypiperidines from aldehydes. The reaction proceeds via a 6-endo-trig cyclization, offering a route to various analogs for structure-activity relationship studies. thieme-connect.com

Iron Catalysis: Iron, as an earth-abundant and low-toxicity metal, presents an attractive option for catalysis. Iron-catalyzed methods for piperidine synthesis include the thermodynamic equilibration of 2-alkenyl 6-substituted piperidines to yield the more stable cis-isomers in an eco-friendly manner. organic-chemistry.org Iron catalysts have also been employed in the direct acylation of secondary amines, such as piperidine, with carboxylic acids, a process that is enhanced by the presence of molecular oxygen. rsc.org

Interactive Data Table: Novel Catalysts in Piperidine Synthesis

| Catalyst Type | Reaction Type | Key Features | Yield | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Gold(I) | Intramolecular Hydroamination | Broad substrate scope for unactivated olefins. | Good | Not specified | organic-chemistry.org |

| Gold(I) | Oxidative Amination | Difunctionalization of double bonds. | Not specified | Not specified | nih.gov |

| Palladium | Wacker-type Aerobic Cyclization | Access to various N-heterocycles. | Not specified | Not specified | organic-chemistry.org |

| Palladium | Suzuki-Miyaura/Hydrogenation | One-pot sequential reaction. | Good | Not specified | nih.gov |

| Rhodium(I) | [2+2+2] Cycloaddition | Access to polysubstituted piperidines. | Good | High enantioselectivity | nih.gov |

| Rhodium | Asymmetric Reductive Heck | Forms enantioenriched 3-piperidines. | High | Excellent enantioselectivity | acs.org |

| Rhodium | Reductive Transamination | Rapid synthesis of chiral piperidines. | Not specified | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

| Tin | Tin Amine Protocol (SnAP) | Synthesis of exocyclic substituted piperidines. | Moderate | Diastereomeric Ratio ~3:1 | thieme-connect.com |

| Iron | Thermodynamic Equilibration | Eco-friendly synthesis of cis-isomers. | Not specified | High diastereoselectivity | organic-chemistry.org |

| Iron | Direct Acylation | Uses O₂ as an inducer for amidation. | Good | Not applicable | rsc.org |

Green Chemistry Approaches in Piperidine Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates, including piperidine carboxylic acids, to minimize environmental impact and enhance safety. unibo.it

Key green chemistry strategies in this area include:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. advancedchemtech.com Water, for example, has been used as a solvent for the catalyst-free, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid, where it also acts as a catalyst through hydrogen bonding. ajchem-a.com

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst is a significant green advancement. ajchem-a.com These reactions reduce waste associated with catalyst synthesis and removal.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy in constructing complex molecules like piperidine derivatives in a single step. ajchem-a.com

Alternative Reagents: The use of less hazardous reagents is a core principle. For instance, in solid-phase peptide synthesis (SPPS), which can involve piperidine derivatives, there is a move away from piperidine for Fmoc deprotection towards greener alternatives like 20% 4-methylpiperidine (B120128) (4-MP) to reduce hazardous waste. advancedchemtech.com

Energy Efficiency: The adoption of methods like microwave and ultrasound-assisted synthesis can reduce reaction times and energy consumption. advancedchemtech.com

An example of a green chemistry approach is the synthesis of N-substituted piperidones, which are precursors to piperidines. An efficient method was developed that presents significant advantages over the classical Dieckmann condensation, demonstrating the general utility of green principles in this class of compounds. nih.gov These approaches not only reduce the environmental footprint but also often lead to more efficient and cost-effective manufacturing processes. unibo.itajchem-a.com

Interactive Data Table: Green Chemistry Approaches

| Green Chemistry Principle | Application in Piperidine Synthesis | Example/Benefit | Reference(s) |

|---|---|---|---|

| Greener Solvents | Use of water as a solvent. | Catalyst-free three-component condensation in water. ajchem-a.com | advancedchemtech.comajchem-a.com |

| Catalyst-Free Reactions | One-pot multicomponent reactions. | Environmentally benign synthesis of piperidine derivatives without a catalyst. ajchem-a.com | ajchem-a.com |

| Atom Economy | Multicomponent Reactions (MCRs). | Efficient construction of highly substituted piperidines in a single step. | ajchem-a.com |

| Alternative Reagents | Replacement of hazardous reagents. | Using 4-methylpiperidine instead of piperidine for deprotection in SPPS. advancedchemtech.com | advancedchemtech.com |

| Process Optimization | Efficient synthesis of precursors. | Greener synthesis of N-substituted piperidones, avoiding classical methods. nih.gov | nih.gov |

Chemical Modifications and Derivatization Strategies of 6 Phenylpiperidine 3 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and bioisosteric replacements. These modifications are critical for altering polarity, hydrogen bonding capability, and metabolic stability.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions replace the acidic proton and hydroxyl group, which can significantly impact a molecule's absorption and distribution characteristics.

Esterification: Carboxylic acids can be converted into esters by reacting them with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgyoutube.com This reaction is reversible. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. For instance, remifentanil, a phenylpiperidine derivative, contains an ester linkage that makes it susceptible to rapid hydrolysis by tissue and plasma esterases into an inactive carboxylic acid metabolite. painphysicianjournal.com This highlights how esterification can be used to create prodrugs or compounds with specific metabolic profiles.

Amidation: Amide bond formation is one ofthe most common reactions in medicinal chemistry. rsc.org Carboxylic acids are typically reacted with primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form amides. nih.govresearchgate.net Research into piperidine-3-carboxamides has shown that these derivatives can act as potent human platelet aggregation inhibitors. nih.gov The nature of the substituents on the amide nitrogen plays a crucial role in the activity of these compounds. nih.gov

Table 1: Examples of Reagents for Esterification and Amidation

| Transformation | Reagent/Condition | Product | Purpose |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') | Increase lipophilicity, create prodrugs. libretexts.orgpainphysicianjournal.com |

| Amidation | Amine (R'R''NH), EDC, DMAP | Amide (R-CONR'R'') | Modulate biological activity, improve stability. nih.govnih.gov |

| Amidation | Amine (R'R''NH), KPF6 | Amide (R-CONR'R'') | Efficient amide synthesis under specific conditions. researchgate.net |

| Amidation | Amine (R'R''NH), Pyridinesulfonyl fluoride (B91410) | Amide (R-CONR'R'') | Amide formation via in situ acyl fluoride generation. rsc.org |

Derivatization to Bioisosteres (e.g., Tetrazoles, Amides)

Bioisosteric replacement of a carboxylic acid can significantly enhance a molecule's drug-like properties. A bioisostere is a functional group that retains the essential biological activity of the original group while potentially improving pharmacokinetic or pharmacodynamic parameters.

Tetrazoles: The 5-substituted-1H-tetrazole ring is the most widely used bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov Tetrazoles possess a similar pKa and steric profile to carboxylic acids, allowing them to participate in similar ionic and hydrogen-bonding interactions with biological targets. nih.gov This substitution can lead to improved metabolic stability, lipophilicity, and oral bioavailability. beilstein-journals.orgnih.gov The tetrazole moiety is typically synthesized from a nitrile precursor, but novel methods using tetrazole aldehydes as building blocks in multicomponent reactions are also being explored. beilstein-journals.org

Amides: While amides are direct derivatives of carboxylic acids, they can also be considered bioisosteric replacements in certain contexts, particularly when the acidity of the carboxylic acid is detrimental to activity or pharmacokinetics. Masking the polarity of an acidic function through amide bond formation has been shown to improve the antiplasmodial activity of certain compounds. nih.gov

Table 2: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Key Features | Advantages of Replacement |

|---|---|---|

| Carboxylic Acid | Acidic (pKa ~4-5), planar, acts as H-bond donor/acceptor. | --- |

| Tetrazole | Acidic (pKa ~5), aromatic, metabolically stable. | Improved metabolic stability, increased lipophilicity, enhanced bioavailability. beilstein-journals.orgnih.gov |

| Amide | Neutral, acts as H-bond donor/acceptor, can mimic peptide bonds. | Reduced polarity, increased membrane permeability. nih.gov |

Homologation of the Carboxylic Acid Side Chain

Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH2-) unit. nih.gov For 6-phenylpiperidine-3-carboxylic acid, this would involve converting it to 2-(6-phenylpiperidin-3-yl)acetic acid. This structural modification alters the distance and flexibility between the piperidine (B6355638) ring and the acidic functional group, which can be critical for optimizing interactions with a biological target. youtube.com

While classic methods like the Arndt-Eistert synthesis exist, modern approaches offer more general and milder conditions. nih.govacs.org For example, a visible-light-induced method using nitroethylene (B32686) allows for the direct homologation of unmodified carboxylic acids. nih.gov Such strategies are valuable in structure-activity relationship (SAR) studies, where systematically changing the length of a carbon spacer can lead to significant changes in biological potency. youtube.comacs.org

Modifications at the Piperidine Nitrogen Atom

The secondary nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes various chemical transformations. Modifying this position is a common strategy to explore new chemical space and alter the pharmacological profile of the parent compound.

N-Alkylation and Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a straightforward modification, typically achieved by reacting the parent amine with an alkyl halide. This reaction increases the steric bulk and basicity of the nitrogen, which can influence receptor binding and pharmacokinetic properties. organic-chemistry.org

N-Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine. nih.govorganic-chemistry.org This converts the secondary amine into a non-basic amide, which drastically changes the molecule's electronic and physicochemical properties. This modification can reduce interactions with unintended targets and alter the metabolic profile.

Introduction of Diverse N-Substituents

Beyond simple alkyl and acyl groups, a wide variety of substituents can be introduced at the piperidine nitrogen to achieve specific therapeutic goals. These substituents can range from aromatic and heteroaromatic rings to more complex functional moieties.

For example, replacing the N-phenyl group of a related compound, 1-phenylpiperidine-3-carboxylic acid, with a phenylsulfonyl moiety introduces a strong electron-withdrawing group that reduces the basicity of the piperidine nitrogen and may enhance metabolic stability. The introduction of heteroaromatic rings, such as pyrimidine, can improve target selectivity for specific enzymes or receptors. These more complex N-substituents are often installed using modern cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds between the piperidine and various aryl or heteroaryl partners.

Table 3: Examples of N-Substituents and Their Potential Effects

| N-Substituent | Example Reagent | Potential Effect | Reference |

|---|---|---|---|

| Alkyl | Alkyl halide (e.g., Iodomethane) | Increase basicity, alter steric profile. | organic-chemistry.org |

| Acyl | Acyl chloride (e.g., Acetyl chloride) | Remove basicity, form neutral amide. | nih.gov |

| Arylsulfonyl | Phenylsulfonyl chloride | Reduce basicity, potentially enhance metabolic stability. | |

| Heteroaryl | 2-Chloropyrimidine | Enhance target selectivity. |

Substituent Effects on the Phenyl Ring

The phenyl group of this compound serves as a prime target for modification to alter its electronic properties and steric profile. The introduction of various substituents can profoundly influence the molecule's interactions with biological targets through inductive and resonance effects. libretexts.orgmsu.edu

Introduction of Halogen, Alkyl, and Hydroxy Groups

The substitution of the phenyl ring with halogens, alkyl groups, or hydroxyl moieties is a common strategy in medicinal chemistry. These groups modify the electronic nature of the aromatic ring, which can influence properties like acidity and reactivity. ucsb.edu

Halogens (F, Cl, Br, I) are electronegative atoms that withdraw electron density from the phenyl ring through the inductive effect, which deactivates the ring towards electrophilic substitution. libretexts.orgmsu.edu This electron withdrawal can increase the acidity of the carboxylic acid group. ucsb.edu Alkyl groups, in contrast, are electron-donating through an inductive effect, which activates the ring. libretexts.org Hydroxy groups (-OH) are strongly activating because they can donate electron density to the ring through resonance, an effect that typically outweighs their inductive electron withdrawal. libretexts.orgmsu.edu Patent literature describes the potential for creating derivatives of this compound where the phenyl ring is optionally substituted with groups including halogens and alkyls. google.com

Table 1: Effects of Common Substituents on the Phenyl Ring

| Substituent Group | Electronic Effect | Influence on Ring Reactivity |

| Halogen (-F, -Cl, -Br) | Inductively withdrawing, weakly resonance donating | Deactivating |

| Alkyl (-CH₃, -C₂H₅) | Inductively donating | Activating |

| Hydroxy (-OH) | Resonance donating, inductively withdrawing | Strongly Activating |

This table summarizes general substituent effects based on established principles of organic chemistry. libretexts.orgmsu.edu

Positional Isomerism of Phenyl Substituents

The relative position of substituents can also create significant steric effects, influencing the molecule's ability to adopt a specific conformation required for biological activity. Research on other aryl-substituted heterocyclic systems has shown that even remote substituents on a phenyl ring can affect the conformational energy and preference of the entire molecule. science.gov

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent Type | Position of Substitution | Example Groups |

| Activating Groups | Ortho, Para | -OH, -Alkyl |

| Deactivating Groups (Halogens) | Ortho, Para | -F, -Cl, -Br |

| Deactivating Groups | Meta | -NO₂, -CN, -CO₂H |

This table is based on general principles of electrophilic aromatic substitution. msu.edulibretexts.org

Alterations and Functionalization of the Piperidine Ring

The piperidine ring provides a flexible scaffold that can be modified to introduce new structural features, such as additional stereocenters or fused ring systems, or it can be chemically altered through ring contraction or expansion.

Introduction of Stereochemical Centers and Fused Rings

The introduction of new stereocenters on the piperidine ring can have a profound impact on a molecule's biological activity by altering its three-dimensional shape. In many biologically active piperidine-containing compounds, the stereochemistry is crucial for proper binding to a receptor. nih.govresearchgate.net For this compound, which already possesses chiral centers at positions 3 and 6, adding further substituents to the ring would create additional diastereomers, each with potentially unique properties.

Another advanced derivatization strategy involves the fusion of a second ring to the piperidine core, creating bicyclic or polycyclic structures. Fused rings significantly constrain the conformational flexibility of the piperidine ring, locking it into a specific shape. This can be advantageous for improving binding affinity and selectivity for a biological target. nih.gov The construction of fused heterocyclic systems is a significant area of research in synthetic chemistry, with various catalytic methods being developed to achieve this with high stereocontrol. nih.govrsc.org For example, a new ring could potentially be fused across the nitrogen and a carbon atom or across two carbon atoms of the piperidine scaffold.

Table 3: Potential Fused-Ring Systems with a Piperidine Core

| Fused Ring Type | Resulting Bicyclic System (Example) | Potential Impact |

| Pyrrolidine fused | Pyrrolizidine derivative | Constrains N-atom environment |

| Cyclopentane fused | Cyclopenta[b]piperidine | Rigidifies carbon backbone |

| Oxazolidine fused | Oxazolo[3,4-a]piperidine | Introduces heteroatoms, alters polarity |

This table presents hypothetical examples of fused-ring systems based on common synthetic strategies.

Ring Contraction or Expansion Studies of the Piperidine Core

Ring contraction of piperidines to form substituted pyrrolidines can be achieved through various synthetic methods, including photochemical rearrangements. nih.gov For example, a visible light-mediated process has been described for the ring contraction of α-acylated saturated heterocycles, which could potentially be adapted for derivatives of this compound. nih.gov Other methods, like the Favorskii rearrangement of cyclic α-halo ketones, can also lead to ring-contracted products. chemistrysteps.com

Conversely, ring expansion reactions could transform the piperidine ring into a seven-membered azepane. While less common than contraction, these rearrangements can occur under specific conditions, often proceeding through carbocation intermediates followed by an alkyl shift. chemistrysteps.com These types of core transformations provide access to novel chemical scaffolds that may exhibit different biological activities compared to the original piperidine structure. uchicago.edursc.org

Structure Activity Relationship Sar Studies of 6 Phenylpiperidine 3 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of 6-phenylpiperidine-3-carboxylic acid, several key pharmacophoric features have been identified as crucial for interaction with biological targets.

The fundamental pharmacophore consists of:

The Piperidine (B6355638) Ring: This heterocyclic ring acts as a central scaffold, providing a defined three-dimensional structure that correctly orients the appended functional groups for receptor binding. cpfi.org Its saturated nature allows for specific conformational arrangements, which are critical for activity. rsc.org

The Phenyl Group: Attached at the 6-position, this aromatic ring is typically involved in hydrophobic or π-π stacking interactions within the receptor's binding pocket. mdpi.com The presence and substitution of this group are often critical for potency and selectivity.

The Carboxylic Acid Group: Located at the 3-position, this functional group is a key interaction point, often acting as a hydrogen bond donor and acceptor. cpfi.org It can form ionic bonds or strong hydrogen bonds with amino acid residues in the target protein. In some cases, this group is esterified to create a prodrug, which can enhance properties like oral absorption before being hydrolyzed in vivo to the active carboxylic acid. google.com

Studies on analogous N-arylpiperidine-3-carboxamide scaffolds have reinforced the importance of these motifs. In one such study, a focused library of analogues was created to evaluate how modifications to these core components affected antimelanoma activity, confirming the N-arylpiperidine-3-carboxamide scaffold as the key pharmacophore. nih.gov The general approach in ligand-based pharmacophore modeling is to identify common chemical features across a set of active molecules, which often include aromatic rings and hydrogen bond acceptors, consistent with the key features of the this compound framework. mdpi.comnih.gov

A summary of key pharmacophoric features is presented below.

| Pharmacophoric Feature | Position | Probable Role in Binding | Supporting Interaction Types |

|---|---|---|---|

| Phenyl Ring | 6 | Occupies a hydrophobic pocket in the receptor | Hydrophobic interactions, π-π stacking, Van der Waals forces |

| Piperidine Scaffold | - | Provides the structural backbone and correct 3D orientation of substituents | Conformational rigidity |

| Carboxylic Acid | 3 | Forms key electrostatic or hydrogen bonds with the receptor | Hydrogen bond accepting/donating, Ionic interactions |

Impact of Stereochemistry on Biological Activity and Selectivity

The this compound structure contains two stereocenters at the C3 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). The spatial arrangement of the phenyl and carboxylic acid groups (cis or trans relative to each other) and the absolute configuration (R or S) at each chiral center can have a profound impact on biological activity and receptor selectivity.

It is a well-established principle in pharmacology that enantiomers of chiral drugs can exhibit significant differences in their biological effects, including pharmacology, toxicology, and pharmacokinetics. nih.gov One enantiomer may be significantly more potent or have a different biological profile than the other. For example, studies on the related cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine showed that stereochemistry was critical for its high potency and selectivity as an NK1 receptor antagonist. nih.gov

The separation and analysis of these isomers are crucial for developing effective and safe therapeutic agents. nih.gov Methodologies for chiral separation, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, are often employed to resolve racemic mixtures of piperidine derivatives. mdpi.comnih.gov The ability to control the stereochemistry during synthesis is also highly valuable. Stereoselective synthesis methods, such as intramolecular 6-endo-trig cyclization, have been developed to produce specific isomers of substituted piperidines. mdpi.com

In many biological systems, only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to unwanted side effects. nih.gov For instance, in the development of P2Y12 receptor antagonists based on a 2-phenylpyrimidine-4-carboxamide (B13652400) scaffold, specific (R) and (S) configurations at different parts of the molecule were essential for achieving nanomolar potency. nih.gov Therefore, identifying the most active stereoisomer (the eutomer) of this compound is a critical step in any drug discovery program based on this scaffold.

Analysis of Substituent Effects on In Vitro Potency

Modifying the core structure of this compound with various substituents can dramatically alter its in vitro potency. SAR studies systematically investigate these changes by altering substituents on the phenyl ring, the piperidine nitrogen, or by modifying the carboxylic acid group.

Substituents on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring can influence its electronic properties and steric profile, affecting how it fits into the receptor's binding pocket. For example, adding a fluorine atom can enhance metabolic stability and electronegativity.

Modification of the Carboxylic Acid: The carboxylic acid at the C3 position is often essential for activity. However, converting it to an ester or an amide can also lead to potent compounds. Amidation of ethyl piperidine-3-carboxylate (ethyl nipecotate) with various carboxylic acids has produced derivatives with significant antioxidant potency. mdpi.com In a study of piperidine-3-carboxamide derivatives, modifications at this position were key to identifying compounds with potent antimelanoma activity. nih.gov

The following table summarizes findings from SAR studies on analogous piperidine structures, illustrating the impact of various substituents on biological activity.

| Core Scaffold | Substituent/Modification | Position | Observed Effect on Potency/Activity | Reference Compound(s) |

|---|---|---|---|---|

| Piperidine-3-carboxamide | Modification of N-aryl group | Piperidine Nitrogen | Potency was sensitive to the nature of the aryl substituent, leading to potent antimelanoma agents. | Compound 54 nih.gov |

| Ethyl Nipecotate Amides | Sinapic acid derivative vs. Ferulic acid derivative | Piperidine Nitrogen | The di-methoxy substituted sinapic derivative was more active against lipid peroxidation than the mono-methoxy ferulic derivative. | Compound 4 vs. Compound 3 mdpi.com |

| 2-Phenylpyrimidine-4-carboxamide | Replacement of carboxylic acid with phosphonic acid | Side Chain | Delivered the most potent molecules in the series for P2Y12 antagonism and improved in vivo clearance. | ACT-246475 nih.gov |

Conformational Analysis and its Correlation with Activity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional shape, or conformation. Saturated six-membered rings like piperidine are not planar and typically adopt low-energy chair conformations to minimize steric strain. rsc.org However, boat and twist-boat conformations are also possible. rsc.org

The substituents on the piperidine ring can exist in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The large phenyl group at C6 and the carboxylic acid at C3 will have preferred orientations. The relative energy of these different conformers and the energy barrier to interconversion can influence how the molecule binds to its biological target. rsc.orguky.edu

The lowest-energy conformation of a molecule is not always the "active" conformation required for receptor binding. The molecule may need to adopt a higher-energy conformation to fit optimally into the binding site. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of different conformers and understand their relative stability. uky.edumdpi.com For example, DFT calculations on a related ligand, 6-phenylpyridine-2-carboxylic acid, showed a dihedral angle of 15.5° between the phenyl and pyridine (B92270) rings in its optimized structure. mdpi.com

The conformational flexibility of the piperidine ring and the orientation of its key functional groups are thus critical determinants of activity. A rigid molecule might fit perfectly into a receptor, leading to high potency, while a more flexible molecule might be able to adapt to multiple targets, potentially leading to lower selectivity. Understanding the relationship between conformation and activity is essential for the rational design of new derivatives with improved potency and selectivity. rsc.orguky.edu

Computational and Theoretical Chemistry Studies of 6 Phenylpiperidine 3 Carboxylic Acid

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are fundamental techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. This process involves generating a three-dimensional model of the ligand (6-phenylpiperidine-3-carboxylic acid) and fitting it into the binding site of a receptor.

Despite the relevance of the piperidine (B6355638) scaffold in medicinal chemistry, specific molecular docking studies focusing solely on this compound are not extensively documented in the reviewed scientific literature. Research is more commonly found on its derivatives. For instance, studies on various N-substituted piperidine-3-carboxylic acid derivatives have been conducted to explore their potential as anticonvulsants by docking them into the active site of the human GABA transporter 1 (GAT1). Other research has investigated different derivatives as potential anticancer agents by docking them with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). However, these studies focus on molecules with significant structural differences from the parent this compound, particularly the substitution at the nitrogen atom, which critically influences binding interactions. Direct docking studies detailing the specific interactions of this compound with a receptor were not identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on calculated molecular descriptors.

A comprehensive QSAR study dedicated specifically to this compound has not been found in the available literature. QSAR analyses have been performed on broader classes of related compounds, such as substituted (S)-phenylpiperidines, to understand their activity as dopamine (B1211576) antagonists. Those studies typically involve a series of analogues with varying substituents on the phenyl ring and the piperidine nitrogen to build a predictive model. The descriptors in such models often include parameters like lipophilicity (clogP) and steric factors. Without a series of structurally related compounds and their corresponding biological data, a specific QSAR model for this compound cannot be developed.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like this compound, the piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the phenyl and carboxylic acid substituents (axial vs. equatorial) is also a key factor. Energy minimization is a computational process to find the most stable conformation (the one with the lowest potential energy).

Detailed conformational analyses have been published for the parent compound, piperidine-3-carboxylic acid (nipecotic acid). These studies show that the piperidine ring typically adopts a chair conformation, and the compound exists as a zwitterion stabilized by an intramolecular hydrogen bond. However, the introduction of a bulky phenyl group at the 6-position, adjacent to the nitrogen atom, would significantly influence the conformational preferences and the energy landscape of the molecule. Specific conformational analysis and energy minimization studies for this compound are not detailed in the surveyed scientific literature.

Electronic Structure and Reactivity Predictions

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide insight into the distribution of electrons within a molecule. This information helps in predicting molecular properties such as reactivity, stability, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map. The HOMO-LUMO energy gap is an indicator of chemical reactivity, while the MEP map highlights regions susceptible to electrophilic or nucleophilic attack.

While DFT and electronic structure calculations are standard computational methods, specific studies applying these techniques to this compound were not found in the reviewed literature. Such calculations have been performed on related structures, like salts of piperidine-3-carboxylic acid, to determine their stability and potential for charge transfer. A dedicated theoretical study would be required to determine the specific electronic properties and reactivity predictions for this compound.

Investigation of Molecular Mechanisms and Biological Interactions in Vitro

Receptor Binding Profiles and Affinity Determination

The affinity of a compound for specific molecular targets is a crucial determinant of its pharmacological profile. For derivatives and analogs of 6-phenylpiperidine-3-carboxylic acid, binding studies have been concentrated on key enzyme systems, while data on direct receptor binding remains limited for the specific parent compound.

The phenylpiperidine scaffold is a well-established pharmacophore in many potent opioid receptor agonists, such as fentanyl and meperidine. rsc.org These agents typically exert their effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR), which leads to analgesia. rsc.orgnih.gov Molecular docking studies on various phenylpiperidine derivatives have been used to predict binding affinities to opioid receptors. nih.gov However, specific in vitro binding affinity data (e.g., Kᵢ values) for this compound at mu (μ), delta (δ), or kappa (κ) opioid receptors are not extensively reported in the available scientific literature.

Significant research has focused on the inhibitory activity of phenylpiperidine derivatives against N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.govnih.gov

A comprehensive medicinal chemistry program identified a series of potent NAPE-PLD inhibitors. nih.gov A key discovery was that incorporating an (S)-3-phenylpiperidine moiety into the inhibitor structure dramatically increased potency. nih.govresearchgate.net The lead compound, LEI-401, which contains this (S)-3-phenylpiperidine structure, emerged as a nanomolar-potency inhibitor of human NAPE-PLD. nih.gov The (S)-enantiomer was found to be three times more active than its corresponding (R)-enantiomer, highlighting the stereospecificity of the interaction. nih.gov

The table below summarizes the in vitro inhibitory potencies of LEI-401 and related precursor compounds against human NAPE-PLD (hNAPE-PLD). nih.gov

| Compound | Description | Inhibitory Potency (Kᵢ, μM) 95% CI |

|---|---|---|

| LEI-401 (Compound 1) | Contains (S)-3-phenylpiperidine moiety | 0.027 (0.021–0.033) |

| Compound 2 | Initial hit compound with N-methylphenethylamine | 0.30 (0.22–0.38) |

| Compound 7 | Derivative with (S)-3-hydroxypyrrolidine | 0.086 (0.058–0.14) |

| Compound 8 | (R)-enantiomer of Compound 7 | 0.11 (0.096–0.13) |

| Compound 9 | (R)-enantiomer of LEI-401 | 0.094 (0.071–0.12) |

In contrast to the extensive data on NAPE-PLD, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs are inhibitors of AMP-activated protein kinase (AMPK).

The trans-activation response element (TAR) RNA-binding protein (TRBP) is a component of the Dicer complex involved in microRNA biogenesis. nih.govnih.gov While small molecules have been developed to target the TRBP-Dicer interaction, there are no published studies demonstrating that this compound or its direct derivatives bind to or modulate TRBP. nih.gov

In Vitro Functional Efficacy and Antagonism Studies

Functional assays move beyond binding to measure the biological effect of a compound on its target. For NAPE-PLD inhibitors containing the (S)-3-phenylpiperidine scaffold, functional efficacy has been clearly demonstrated.

In vitro studies using Neuro2a neuroblastoma cells showed that LEI-401 reduces the cellular levels of a variety of NAEs, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and anandamide (AEA). caymanchem.com This effect was dose-dependent and confirmed to be a direct result of NAPE-PLD inhibition, as the compound had no effect on NAE levels in NAPE-PLD knockout (KO) cells. nih.govmedchemexpress.com In hNAPE-PLD-transfected HEK293T cells, LEI-401 dose-dependently inhibited NAPE-PLD activity with an IC₅₀ value of 0.86 µM. caymanchem.comtargetmol.com These results confirm the functional efficacy of the (S)-3-phenylpiperidine scaffold as a potent inhibitor of NAE biosynthesis in a cellular context. nih.govcaymanchem.com

Mechanistic Investigations at the Molecular and Cellular Level (e.g., signal transduction, enzyme kinetics)

The primary molecular mechanism of action for (S)-3-phenylpiperidine-containing compounds like LEI-401 is the direct inhibition of the NAPE-PLD enzyme. rsc.orgnih.gov Enzyme kinetic studies established its inhibitory constant (Kᵢ) as 27 nM, indicating a high-affinity interaction. rsc.orgmedchemexpress.com

At the cellular level, this enzyme inhibition blocks the primary pathway for "on-demand" NAE synthesis. nih.gov NAEs are signaling lipids that are typically produced and rapidly metabolized to control their biological actions. nih.gov By inhibiting NAPE-PLD, LEI-401 prevents the cleavage of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid. rsc.org This leads to a measurable reduction in the cellular pool of key signaling lipids like anandamide. nih.gov The resulting depletion of endogenous NAEs alters downstream signal transduction. For instance, the reduction in anandamide, which is an agonist for cannabinoid receptors, means that the cellular effects of LEI-401 can emulate those of a cannabinoid CB₁ receptor antagonist. nih.govnih.gov

Modulation of Biological Pathways (in vitro)

The inhibition of NAPE-PLD by compounds featuring the (S)-3-phenylpiperidine structure directly modulates biological pathways regulated by NAEs. The most prominent of these is the endocannabinoid signaling pathway. nih.gov

By reducing the biosynthesis of anandamide and other NAEs, these inhibitors decrease the endogenous tone on cannabinoid receptors and other NAE targets. nih.govnih.gov This modulation was shown to have significant downstream consequences. In vitro, treatment with LEI-401 was found to activate the hypothalamus-pituitary-adrenal (HPA) axis, a critical neuroendocrine pathway involved in the stress response. nih.govnih.gov This effect is consistent with the reduction of an endocannabinoid tone that normally suppresses HPA axis activity. nih.gov These findings demonstrate that selective inhibition of a specific biosynthetic enzyme by this class of compounds can effectively modulate complex biological pathways at the cellular level. researchgate.net

Applications in Medicinal Chemistry Research

6-Phenylpiperidine-3-carboxylic Acid as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through judicious modification of its peripheral substituents. The this compound core embodies the key characteristics of such a scaffold. The piperidine (B6355638) ring offers a robust, non-aromatic heterocyclic structure that can be readily functionalized at the nitrogen atom and other positions. The phenyl group provides a locus for introducing a variety of substituents to explore interactions with hydrophobic pockets in target proteins. Crucially, the carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as an anchor point for further chemical elaboration.

The versatility of this scaffold is evident in its application across different therapeutic areas. For instance, derivatives of phenylpiperidine have been extensively investigated as opioid receptor modulators for pain management. The strategic placement of substituents on the phenyl ring and modifications of the carboxylic acid have led to the discovery of potent and selective ligands for various central nervous system targets.

Table 1: Examples of Therapeutic Targets Investigated with this compound Analogs

| Therapeutic Target | Rationale for Scaffold Use | Key Modifications |

| Opioid Receptors | Mimics endogenous opioid peptides. | Phenyl ring substitutions influence receptor subtype selectivity. |

| Monoamine Transporters | Core structure provides a basis for interacting with transporter binding sites. | N-alkylation and esterification of the carboxylic acid modulate potency and selectivity. |

| N-methyl-D-aspartate (NMDA) Receptors | Phenyl and carboxylic acid groups can interact with key residues in the receptor channel. | Introduction of additional functional groups on the phenyl ring. |

Strategies for Lead Optimization and Scaffold Refinement

Once a lead compound containing the this compound scaffold is identified, medicinal chemists employ various strategies to refine its structure and optimize its pharmacological profile. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

A primary approach involves systematic modification of the phenyl ring. The introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, can significantly impact binding affinity and selectivity for the target protein. For example, in the development of serotonin (B10506) reuptake inhibitors, substitutions at the 4-position of the phenyl ring have been shown to be critical for potency. uno.edu

Furthermore, the carboxylic acid group can be converted to various bioisosteres, such as esters, amides, or tetrazoles, to modulate acidity, improve metabolic stability, and enhance cell permeability. nih.gov

Table 2: Lead Optimization Strategies for this compound Derivatives

| Optimization Strategy | Rationale | Example Modification | Expected Outcome |

| Phenyl Ring Substitution | Explore structure-activity relationships (SAR) and enhance target binding. | Addition of a 4-chloro or 4-fluoro group. | Increased potency and selectivity. |

| N-Alkylation/Acylation | Modulate basicity, lipophilicity, and pharmacokinetic properties. | Introduction of a methyl or propyl group on the piperidine nitrogen. | Improved brain penetration and metabolic stability. |

| Carboxylic Acid Bioisosterism | Improve ADME properties and fine-tune target interactions. | Conversion of the carboxylic acid to a methyl ester or an amide. | Enhanced oral bioavailability and duration of action. |

Development of Molecular Probes for Target Elucidation

Molecular probes are essential tools for studying the function and localization of biological targets. The this compound scaffold can be adapted for the development of such probes by incorporating reporter groups, such as fluorescent tags or radiolabels.

For instance, a fluorescent derivative of a potent and selective ligand based on this scaffold can be synthesized to visualize the distribution of its target receptor in cells and tissues using techniques like fluorescence microscopy. This allows researchers to gain insights into the receptor's role in physiological and pathological processes.

Similarly, radiolabeling the scaffold with isotopes like carbon-11 or fluorine-18 enables the development of positron emission tomography (PET) tracers. These tracers can be used to non-invasively map the density and occupancy of the target in the living brain, which is invaluable for drug development and understanding disease mechanisms. The development of highly selective fluorescent ligands for the mu opioid receptor, for example, has enabled detailed studies of its behavior. researchgate.net

Contribution to the Understanding of Structure-Function Relationships in Drug Design

The systematic study of derivatives of this compound has significantly contributed to our understanding of the structure-function relationships that govern drug-target interactions. By synthesizing and evaluating a series of analogs with specific structural modifications, medicinal chemists can dissect the contributions of different parts of the molecule to its biological activity.

Structure-activity relationship (SAR) studies on this scaffold have revealed key pharmacophoric features required for binding to various receptors and enzymes. For example, the relative stereochemistry of the phenyl and carboxylic acid groups on the piperidine ring is often crucial for optimal activity. The distance and orientation between the aromatic ring and the acidic center are critical determinants of binding affinity.

These SAR studies, often complemented by computational modeling and X-ray crystallography, provide a detailed picture of how these molecules interact with their biological targets at the atomic level. This knowledge is not only crucial for the optimization of existing lead compounds but also guides the rational design of novel therapeutic agents with improved properties. The synthesis and evaluation of a variety of meperidine analogues, for instance, have provided valuable insights into the requirements for high-affinity binding to the serotonin transporter. uno.edu

Future Research Directions and Unexplored Avenues for 6 Phenylpiperidine 3 Carboxylic Acid

Discovery of Novel Biological Targets

The piperidine (B6355638) nucleus is a component of numerous approved drugs and natural alkaloids, exhibiting a wide array of pharmacological activities, including effects on the central nervous system (CNS), and potential as anticancer, antiviral, and anti-inflammatory agents. arizona.eduresearchgate.netijnrd.org For 6-phenylpiperidine-3-carboxylic acid, a systematic and broad-based screening approach could uncover previously unidentified biological targets.

Future research should focus on:

Expanded Receptor Screening: Beyond established targets for piperidine-containing molecules like opioid and sigma receptors, comprehensive screening against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is warranted. mdpi.comnih.govmdpi.com Given the prevalence of piperidine derivatives in CNS-active drugs, exploring targets related to neurodegenerative diseases such as Alzheimer's and Parkinson's, or psychiatric disorders, could be a particularly fruitful endeavor. ajchem-a.comnih.govnih.gov

Enzyme Inhibition Profiling: Many piperidine derivatives are known enzyme inhibitors, targeting enzymes such as monoamine oxidase (MAO) and Cathepsin K (Cat K). mdpi.comacs.org A logical next step is to evaluate this compound and its analogs against a diverse array of enzyme families, including kinases, proteases, and metabolic enzymes, which are often implicated in cancer and inflammatory diseases.

Phenotypic Screening: Employing phenotypic screening in various disease-relevant cell models can reveal bioactivity without a preconceived target. This approach could identify novel therapeutic applications for conditions like viral infections or metabolic disorders, areas where other piperidine compounds have shown promise. ijnrd.org

Development of Advanced Synthetic Methodologies

The efficiency, stereocontrol, and environmental impact of chemical synthesis are critical aspects of modern drug discovery. news-medical.net While classical methods for piperidine synthesis exist, applying state-of-the-art methodologies to this compound could significantly accelerate the exploration of its chemical space. nih.gov

Future directions include:

Asymmetric Synthesis: Developing robust, enantioselective synthetic routes is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Techniques such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successfully used for 3-substituted piperidines, could be adapted to provide precise control over the stereochemistry at both the 3- and 6-positions of the piperidine ring. organic-chemistry.orgsemanticscholar.orgacs.org

Modular and Efficient Approaches: Recent innovations have combined biocatalytic C-H oxidation with nickel-catalyzed cross-coupling to dramatically simplify the synthesis of complex piperidines. news-medical.net Adopting such modular strategies would enable the rapid and cost-effective generation of a diverse library of this compound analogs, reducing multi-step syntheses to a more manageable number of steps. news-medical.net

Flow Chemistry and Automation: Implementing flow chemistry can improve reaction efficiency, safety, and scalability. Automating the synthesis and purification of analogs would further accelerate the drug discovery cycle, allowing for high-throughput synthesis of compound libraries for screening.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis and prediction from vast datasets. nih.govnih.govresearchgate.net Applying these computational tools to the this compound scaffold could rationalize and de-risk the development process. researchgate.net

Key opportunities for integration include:

In Silico Target Prediction and Virtual Screening: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze the structure of this compound and its virtual derivatives to predict likely biological targets and pharmacological effects. clinmedkaz.org This can help prioritize which compounds to synthesize and which biological assays to perform. clinmedkaz.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: As biological data for a series of analogs becomes available, ML algorithms can build QSAR models to correlate specific structural features with activity. github.io These models can then predict the bioactivity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. github.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high affinity for a specific target and favorable pharmacokinetic profiles. This approach pushes beyond simple derivatization to explore novel chemical space. peerj.com

Exploration of New Derivatization Chemistries

Systematically modifying the this compound core is essential for establishing a clear structure-activity relationship (SAR) and optimizing drug-like properties. researchgate.net The application of modern derivatization techniques can unlock a wide range of structural diversity. researchgate.net

Future research should explore:

C-H Functionalization: Direct C-H functionalization methods offer a powerful way to install new substituents onto the piperidine ring or the pendant phenyl group without the need for pre-functionalized starting materials, providing a more atom-economical route to novel analogs. researchgate.net

Modifications of Core Moieties: Each component of the molecule—the piperidine nitrogen, the carboxylic acid, and the phenyl ring—can be a point of diversification.

N-Substitution: Introducing a variety of substituents on the piperidine nitrogen (e.g., alkyls, aryls, amides, sulfonamides) can significantly impact a compound's properties and is a common strategy in medicinal chemistry. whiterose.ac.uk

Carboxylic Acid Bioisosteres: The carboxylic acid group can be converted into amides, esters, or replaced with bioisosteric groups like tetrazoles to modulate acidity, polarity, and metabolic stability. The synthesis of piperidine-3-carboxamide derivatives has already proven to be a viable strategy for targeting certain enzymes. mdpi.com

Phenyl Ring Decoration: Adding various substituents (e.g., halogens, hydroxyls, methoxy (B1213986) groups) at different positions on the phenyl ring can fine-tune electronic and steric properties, influencing target binding and pharmacokinetics.

Multidisciplinary Research Collaborations

The journey of a drug from concept to clinic is inherently complex and requires a convergence of expertise from multiple scientific disciplines. nih.gov Advancing research on this compound will be significantly enhanced through strategic collaborations that bridge the gap between basic research and clinical application. nih.gov

Essential collaborations include:

Academia-Industry Partnerships: Combining the innovative basic research often found in academic labs with the drug development infrastructure and resources of the pharmaceutical industry can accelerate the translation of promising compounds. nih.gov

Chemistry, Biology, and Pharmacology Teams: A close-knit, interdisciplinary team is crucial. Synthetic chemists can design and create novel analogs nih.gov, while biologists and pharmacologists can perform in vitro and in vivo testing to evaluate efficacy and mechanism of action. ajchem-a.com